6-(Azidomethyl)-2,2-dimethyloxane
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Overview
Description
6-(Azidomethyl)-2,2-dimethyloxane is an organic compound that belongs to the class of azides. Azides are known for their high reactivity and are commonly used in organic synthesis and material sciences. This compound features an azidomethyl group attached to a dimethyloxane ring, making it a versatile intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Azidomethyl)-2,2-dimethyloxane typically involves the introduction of an azido group into a pre-formed dimethyloxane ring. One common method is the nucleophilic substitution reaction where a halomethyl derivative of dimethyloxane reacts with sodium azide. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors is common in industrial settings to maintain consistent reaction conditions and improve safety, given the potentially explosive nature of azides .
Chemical Reactions Analysis
Types of Reactions
6-(Azidomethyl)-2,2-dimethyloxane undergoes various types of chemical reactions, including:
Substitution Reactions: The azido group can be replaced by other nucleophiles under suitable conditions.
Cycloaddition Reactions: It can participate in [3+2] cycloaddition reactions with alkynes to form triazoles.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide in DMF.
Cycloaddition: Copper(I) iodide as a catalyst in the presence of an alkyne.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products
Triazoles: Formed from cycloaddition reactions.
Amines: Formed from reduction reactions.
Scientific Research Applications
6-(Azidomethyl)-2,2-dimethyloxane has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of heterocycles and other complex organic molecules.
Biology: Utilized in bioconjugation techniques for labeling biomolecules.
Industry: Employed in the production of polymers and materials with specific properties
Mechanism of Action
The mechanism of action of 6-(Azidomethyl)-2,2-dimethyloxane primarily involves the reactivity of the azido group. The azido group can undergo cycloaddition reactions to form stable triazole rings, which are valuable in various chemical and biological applications. The formation of triazoles is facilitated by the presence of a catalyst, typically copper(I) iodide, which promotes the regioselective cycloaddition with alkynes .
Comparison with Similar Compounds
Similar Compounds
- 3-(Azidomethyl)heptane
- Poly(3-azidomethyl-3-methyloxetane)
- Poly(3,3–bis(azidomethyl)oxetane)
Uniqueness
6-(Azidomethyl)-2,2-dimethyloxane is unique due to its specific structural features, which include the dimethyloxane ring and the azidomethyl group. This combination imparts distinct reactivity patterns, making it a valuable intermediate in the synthesis of various organic compounds and materials .
Properties
IUPAC Name |
6-(azidomethyl)-2,2-dimethyloxane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3O/c1-8(2)5-3-4-7(12-8)6-10-11-9/h7H,3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHQGIIMICYAHDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC(O1)CN=[N+]=[N-])C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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